molecular formula C10H16N4O3 B6793104 N-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methoxyoxolane-3-carboxamide

N-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methoxyoxolane-3-carboxamide

Cat. No.: B6793104
M. Wt: 240.26 g/mol
InChI Key: JPANTXPZWSFHMG-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methoxyoxolane-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methoxyoxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-7-11-9(13-14(7)2)12-8(15)10(16-3)4-5-17-6-10/h4-6H2,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPANTXPZWSFHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C)NC(=O)C2(CCOC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methoxyoxolane-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Attachment of the Oxolane Ring: The oxolane ring is introduced via a nucleophilic substitution reaction, where a suitable oxolane derivative reacts with the triazole intermediate.

    Methoxylation: The methoxy group is introduced through an etherification reaction, often using methanol and a strong acid catalyst.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:

    Batch Processing: Sequential addition of reagents in a controlled environment.

    Continuous Flow Synthesis: A more efficient method where reagents are continuously fed into a reactor, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methoxyoxolane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methoxyoxolane-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methoxyoxolane-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    3-Methoxyoxolane: A compound with a similar oxolane ring structure.

    Carboxamide Derivatives: Compounds with similar carboxamide functional groups.

Uniqueness

N-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methoxyoxolane-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

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